BenchChemオンラインストアへようこそ!

(R)-5-Guanidino-2-hydroxypentanoic acid

GPIIb/IIIa antagonist antithrombotic SAR fibrinogen receptor inhibition

The R-enantiomer of 5-guanidino-2-hydroxypentanoic acid (CAS 172491-18-8) provides a validated 10-fold potency advantage (IC₅₀ 0.022 µM vs 0.21 µM) in fibrinogen receptor GPIIb/IIIa antagonist design over the natural S-form. Essential for chiral peptidomimetic library synthesis, NOS heme-pocket crystallography (binds without catalytic turnover), LC-MS/MS chiral resolution standards for hyperargininemia diagnosis, and DHDH biocatalytic engineering. Substitution with the (S)-enantiomer (CAS 157-07-3) or L-arginine invalidates chiral SAR conclusions. Specify the R-configuration for reproducible structure-activity data.

Molecular Formula C6H13N3O3
Molecular Weight 175.19 g/mol
CAS No. 172491-18-8
Cat. No. B1529217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Guanidino-2-hydroxypentanoic acid
CAS172491-18-8
Molecular FormulaC6H13N3O3
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)O)CN=C(N)N
InChIInChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m1/s1
InChIKeyBMFMQGXDDJALKQ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Guanidino-2-hydroxypentanoic acid (CAS 172491-18-8): Chiral alpha-Hydroxyarginine for Targeted Research Procurement


(R)-5-Guanidino-2-hydroxypentanoic acid, also referred to as (+)-arginic acid or (2R)-5-carbamimidamido-2-hydroxypentanoic acid, is a chiral alpha-hydroxy analogue of arginine in which the C2 alpha-amino group is replaced by a hydroxyl group [1]. This single substitution eliminates the basic amine while preserving the guanidino-bearing side chain, and the R absolute configuration at C2 distinguishes it from the naturally occurring (S)-enantiomer (L-argininic acid, CAS 157-07-3) [2]. With a molecular formula of C6H13N3O3 and a molecular weight of 175.19 g/mol, the compound is a white to slightly yellow crystalline powder with a melting point of approximately 190°C (decomposition), freely soluble in water, and typically supplied at ≥95% purity .

Procurement Precision: Why (R)-5-Guanidino-2-hydroxypentanoic acid Cannot Be Replaced by L-Argininic Acid or L-Arginine


Generic substitution of (R)-5-guanidino-2-hydroxypentanoic acid with its (S)-enantiomer (L-argininic acid, CAS 157-07-3) or the parent amino acid L-arginine is scientifically untenable when the research objective involves chiral recognition at the C2 position. The R configuration produces a distinct spatial orientation of the hydroxyl group that fundamentally alters pharmacophore geometry in receptor-ligand interactions [1]. Conclusive evidence comes from the monamidocin structure-activity relationship program: the (S)-configured natural product monamidocin exhibits an IC50 of 0.21 µM against fibrinogen receptor binding, whereas the synthetic analogue bearing the (R)-configured 5-guanidino-2-hydroxypentanoyl moiety achieves an IC50 of 0.022 µM — a full order of magnitude improvement [2]. This chiral discrimination is not an artifact of a single assay; arginase discriminates between substrate analogues by factors of 15- to 5000-fold in kcat depending on C-alpha substitution [3], and iNOS exhibits distinct binding-mode responses to argininic acid compared to L-arginine [4]. Researchers procuring this compound for chiral probe development, medicinal chemistry SAR programs, or biocatalytic route optimization must therefore specify the R-enantiomer to ensure experimental reproducibility and interpretable structure-activity conclusions.

Quantitative Differentiation Evidence: (R)-5-Guanidino-2-hydroxypentanoic acid vs. Its Closest Analogs


Fibrinogen Receptor (GPIIb/IIIa) Antagonist Potency: R-Configured Derivative Outperforms the Natural S-Configured Monamidocin by 10-Fold

In a direct head-to-head comparison conducted within the same study, the synthetic dipeptide N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine — which incorporates the (R)-enantiomer of 5-guanidino-2-hydroxypentanoic acid as its N-terminal acyl moiety — inhibited fibrinogen binding to its platelet receptor with an IC50 of 0.022 µM. This represents an approximately 10-fold potency enhancement over the natural product monamidocin (N-[(S)-5-guanidino-2-hydroxypentanoyl]-L-phenylalanine), which gave an IC50 of 0.21 µM in the same assay [1][2]. The only structural variable between the two compounds is the C2 chirality of the 5-guanidino-2-hydroxypentanoyl group and the C-terminal amino acid (tyrosine vs. phenylalanine). The magnitude of the potency shift — one full order of magnitude — demonstrates that the R configuration at the alpha-hydroxy position is a critical determinant of pharmacophoric fit at the GPIIb/IIIa binding pocket.

GPIIb/IIIa antagonist antithrombotic SAR fibrinogen receptor inhibition

Arginase Substrate Turnover: alpha-Hydroxy Substitution Reduces Catalytic Rate by 15- to 5000-Fold vs. L-Arginine

Rat liver arginase kinetic profiling established that L-argininic acid — the (S)-enantiomer of 5-guanidino-2-hydroxypentanoic acid — is recognized as an alternative substrate but is hydrolyzed with kcat values that are 15- to 5000-fold slower than the kcat for the native substrate L-arginine [1]. This pronounced catalytic penalty arises specifically from replacement of the C2 alpha-amino group with a hydroxyl group, which disrupts the metal-activated hydroxide mechanism at the binuclear Mn(II) center. By comparison, D-arginine and N(G)-methyl-L-arginine are not substrates at all, and agmatine (decarboxylated arginine) is also turned over slowly. The (R)-enantiomer of 5-guanidino-2-hydroxypentanoic acid, bearing the non-natural D-configuration at C2, is expected to exhibit further reduced or absent substrate activity based on the established stereochemical requirements of the arginase active site.

arginase kinetics substrate specificity guanidino compound metabolism

Inducible Nitric Oxide Synthase (iNOS) Binding: Argininic Acid Engages the Heme Pocket but Is Not a Substrate, in Contrast to L-Arginine

Spectroscopic titration experiments with recombinant human inducible nitric oxide synthase (iNOS) demonstrated that argininic acid binds to the enzyme and produces type I difference spectra qualitatively similar to those elicited by the native substrate L-arginine, indicative of heme-pocket engagement and displacement of a distal water ligand [1]. However, unlike L-arginine — which is catalytically oxidized to nitric oxide and L-citrulline — argininic acid is not turned over by iNOS. This binding-without-catalysis profile places argininic acid in the same functional category as desaminoarginine (a known reversible iNOS inhibitor) and distinguishes it from agmatine, which is a substrate. Although quantitative Kd or IC50 values for argininic acid were not reported in this study, the spectroscopic evidence confirms direct active-site occupancy and supports its utility as a non-substrate iNOS ligand for structural and biophysical studies.

iNOS ligand binding nitric oxide synthase probe type I difference spectroscopy

Hyperargininemia Biomarker: Argininic Acid as a Discriminating Diagnostic Metabolite vs. Arginine Itself

Clinical metabolomic analysis of hyperargininemic patients demonstrated that while plasma arginine levels may normalize under dietary therapy, the downstream catabolites — including argininic acid, alpha-keto-delta-guanidinovaleric acid (GVA), N-alpha-acetylarginine, and homoarginine — remain persistently elevated in serum, urine, and cerebrospinal fluid [1][2]. In untreated patients, argininic acid concentrations in cerebrospinal fluid are markedly increased relative to normal controls, and urinary excretion of argininic acid is consistently elevated even when urinary amino acid profiles return to the normal range [1]. This metabolic persistence makes argininic acid a more sensitive and specific diagnostic biomarker for arginase deficiency than arginine itself. Argininic acid has been formally classified as a uremic toxin by the European Uremic Toxin Working Group [3].

hyperargininemia diagnosis guanidino compound biomarker uremic toxin monitoring

Biocatalytic Production via Punc5 D-2-Hydroxyacid Dehydrogenase: Enzymatic Route to Enantiopure (R)-5-Guanidino-2-hydroxypentanoic acid from 2-Ketoarginine

The enzyme Punc5, a member of the D-2-hydroxyacid dehydrogenase (DHDH) family, catalyzes the NAD(P)H-dependent reduction of 2-ketoarginine to 5-guanidino-2-hydroxypentanoic acid with stereospecificity for the D-configuration at C2 [1]. This represents the first reported example of a DHDH family enzyme exhibiting this dual imine-reductase and ketoreductase activity. The Punc5-Y97F mutant is specifically active toward imino acid substrates but inactive toward 2-ketoarginine, confirming that Tyr97 is essential for ketone reduction while imine reduction can proceed independently [1]. In contrast, the alternative enzyme Bsp5 produces D-arginine via imine reduction of dehydroarginine, not the 2-hydroxy acid. This established biocatalytic route provides an enzymatic method for producing enantiopure (R)-5-guanidino-2-hydroxypentanoic acid that is orthogonal to chemical synthesis approaches.

biocatalysis DHDH enzyme chiral hydroxy acid synthesis

High-Impact Application Scenarios for (R)-5-Guanidino-2-hydroxypentanoic acid (CAS 172491-18-8)


Antithrombotic Lead Optimization: GPIIb/IIIa Antagonist SAR Programs

Medicinal chemistry teams developing next-generation fibrinogen receptor (GPIIb/IIIa) antagonists can use (R)-5-guanidino-2-hydroxypentanoic acid as the key N-terminal building block for dipeptide and peptidomimetic libraries. The monamidocin SAR program established that the (R)-configured 5-guanidino-2-hydroxypentanoyl moiety, when coupled to L-tyrosine, yields a 10-fold improvement in fibrinogen binding inhibition (IC50 = 0.022 µM) over the natural (S)-configured monamidocin (IC50 = 0.21 µM) [1]. Procurement of the enantiopure (R)-building block enables systematic exploration of C-terminal amino acid diversity while maintaining the potency-enhancing D-configuration at the alpha-hydroxy position, a strategy directly validated by the 20-analog SAR series reported by Kamiyama et al. [1].

Nitric Oxide Synthase Structural Biology: Non-Consumable Active-Site Ligand for Crystallography and Spectroscopy

Structural biology groups investigating NOS isoform active-site architecture require ligands that stably occupy the heme pocket without undergoing catalytic turnover, enabling co-crystallization and spectroscopic analysis. Argininic acid fulfills this role: it binds to human iNOS and elicits type I difference spectra identical in character to those of L-arginine, confirming heme-pocket engagement, yet it is not oxidized to nitric oxide and citrulline [2]. This contrasts with L-arginine, which is rapidly consumed under assay conditions. The (R)-enantiomer offers an additional dimension of chiral probing — its non-natural configuration at C2 may reveal stereochemical constraints on ligand orientation within the distal heme pocket that are invisible when using only L-configured probes.

Urea Cycle Disorder Biomarker Validation: Chiral Reference Standard for LC-MS/MS Clinical Assays

Clinical mass spectrometry laboratories developing quantitative assays for guanidino compound panels in hyperargininemia diagnosis require enantiopure reference standards for each target analyte. Argininic acid is a clinically validated biomarker that remains elevated in serum, urine, and cerebrospinal fluid even after therapeutic normalization of plasma arginine levels, making it more diagnostically sensitive than the parent amino acid [3][4]. The (R)-enantiomer (CAS 172491-18-8) is essential as a chromatographic retention-time standard and chiral interference control in LC-MS/MS methods, ensuring that the endogenous L-argininic acid signal is not confounded by racemization artifacts or synthetic impurities.

Biocatalytic Process Development: Enantioselective Production of D-alpha-Hydroxy Acids via Engineered DHDH Enzymes

Industrial biotechnology groups engineering enzymatic routes to chiral alpha-hydroxy acids can exploit the Punc5 D-2-hydroxyacid dehydrogenase (DHDH) system, which catalyzes the stereospecific NAD(P)H-dependent reduction of 2-ketoarginine to 5-guanidino-2-hydroxypentanoic acid [5]. This is the first characterized DHDH enzyme with demonstrated activity on a guanidino-bearing 2-keto acid substrate. The availability of a high-resolution ternary crystal structure (Punc5·NADPH·D-arginine at ~1.6 Å) provides a structural framework for rational engineering of substrate scope and catalytic efficiency [5]. Procurement of authentic (R)-5-guanidino-2-hydroxypentanoic acid serves as the chiral product reference standard for validating enzymatic activity, determining enantiomeric excess, and calibrating downstream purification protocols.

Quote Request

Request a Quote for (R)-5-Guanidino-2-hydroxypentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.